
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its inhibitory effects on glycogen phosphorylase and α-glucosidases, making it a significant molecule in biochemical research and pharmaceutical applications .
Métodos De Preparación
The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride involves several steps. One common synthetic route includes the preparation of polyhydroxylated pyrrolidines, which are then modified to introduce the imino group . The reaction conditions typically involve the use of hydrazide moieties and selective inhibitors to achieve the desired product . Industrial production methods are less documented but likely follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Table 1: Key Synthetic Pathways for DAB Derivatives
Reaction Step | Reagents/Conditions | Yield (%) | Product |
---|---|---|---|
Aldoxime formation | NH₂OH·HCl, MeCN | 52 | Nitrile intermediate |
Hydrazidation | Boc-hydrazide, Tf₂O, DMF | 54 | Hydrazide 10 |
Cyclization | HCl, EtOH/TFA | 85 | Hydrazide imide 5Cl |
Deprotection | Pd/C, H₂ | 60–85 | Final DAB derivative |
Functionalization and Structural Modifications
DAB derivatives are tailored to enhance glycosidase inhibition. For instance:
- Hydrazide Imide Insertion : Addition of a hydrazide moiety at C2 enhances α-mannosidase inhibition (K<sub>i</sub> = 0.23–1.4 μM) .
- N-Ethylation : Introducing an ethyl group at the hydrazide nitrogen (e.g., 5Cl ) marginally reduces α-mannosidase inhibition but improves selectivity .
Enzymatic Inhibition Mechanisms
DAB hydrochloride acts as a competitive inhibitor targeting glycogen phosphorylase (GP) and α-mannosidase:
- Glycogen Phosphorylase : Inhibits RMGP (K<sub>i</sub> = 400 nM) by binding to the catalytic site’s glucosyl subsite .
- α-Mannosidase : Displays submicromolar inhibition (K<sub>i</sub> = 230 nM) due to structural mimicry of mannosyl transition states .
Table 2: Inhibition Profiles of DAB Derivatives
Compound | α-Mannosidase (K<sub>i</sub>, μM) | β-Glucosidase (K<sub>i</sub>, μM) | Selectivity Ratio (α/β) |
---|---|---|---|
4Cl | 0.23 | >100 | >434 |
5Cl | 1.4 | >100 | >71 |
DAB (parent) | 0.4 | 12.5 | 31 |
Comparative Reactivity and Selectivity
- Stereochemical Influence : DAB’s (2R,3R,4R) configuration is critical for binding to α-mannosidase . Enantiomeric LAB (1,4-dideoxy-1,4-imino-L-arabinitol) shows 10-fold lower activity .
- Synergistic Effects : Co-administration with ADP/UDP enhances inhibition of Leloir enzymes (e.g., EcGS) by >1,000-fold .
Stability and Degradation Pathways
Aplicaciones Científicas De Investigación
Glycogen Metabolism Research
DAB has been extensively studied for its inhibitory effects on glycogen metabolism, particularly in the context of brain tissue. It is known to inhibit GP, which plays a crucial role in glycogen degradation. Research indicates that DAB can effectively evaluate glycogen shunt activity in brain tissues at concentrations ranging from 300 to 1000 µM. This is particularly relevant in understanding how glycogen serves as an energy substrate during metabolic challenges, such as in the absence of glucose .
Key Findings:
- Inhibition Concentration: The IC50 value for DAB against GP is approximately 400 nM, but higher concentrations are necessary for complete inhibition in intact astrocytes .
- Functional Implications: In isolated mouse optic nerve preparations, DAB significantly impaired the ability to sustain evoked compound action potentials when glucose was absent, highlighting its role in energy metabolism .
Enzyme Inhibition Studies
DAB's specificity as an enzyme inhibitor extends beyond GP to include α-glucosidases. This property is leveraged in pharmacological research aimed at modulating glycogen levels and addressing disorders related to abnormal glycogen metabolism.
Research Insights:
- Diverse Inhibitory Potency: Studies have shown that various derivatives of DAB exhibit a wide range of inhibitory effects on rat muscle GP and E. coli glycogen synthase (GS). The presence of nucleotide cofactors like ADP and UDP can enhance the inhibitory potency significantly .
- Pharmacological Targets: The ability of DAB to selectively inhibit GS and GP positions it as a potential therapeutic agent for diseases linked to glycogen metabolism abnormalities, such as diabetes and certain genetic disorders .
Potential Therapeutic Applications
The inhibition of glycosidases by DAB has implications for treating metabolic disorders and certain types of cancer. By modifying polysaccharide processing through glycosidase inhibition, researchers are exploring new avenues for therapeutic development.
Case Studies:
- Cancer Research: Inhibitors like DAB may play a role in altering glycosylation patterns on cancer cells, potentially affecting metastasis and tumor progression .
- Metabolic Disorders: DAB's effects on glycogen metabolism could be harnessed to develop treatments for conditions such as Type 2 diabetes by modulating glucose availability and utilization in tissues .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride involves its ability to inhibit glycogen phosphorylase and α-glucosidases. These enzymes play crucial roles in glycogenolysis and carbohydrate metabolism . By inhibiting these enzymes, the compound can modulate glycogen levels and affect various metabolic pathways . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Comparación Con Compuestos Similares
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases. Similar compounds include:
Isofagomine: Another iminosugar with potent glycosidase inhibitory properties.
N-(2-hydroxyethyl)-1-deoxynojirimycin: Marketed as Glyset, used for treating type 2 diabetes.
N-butyl-1-deoxynojirimycin:
1-deoxygalactonojirimycin: Marketed as Galafold, used for treating Fabry disease.
These compounds share similar structural features and inhibitory mechanisms but differ in their specific enzyme targets and therapeutic applications .
Actividad Biológica
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB) is a potent inhibitor of glycogen phosphorylase, an enzyme critical for glycogen metabolism. This compound has garnered attention for its potential applications in neuroscience and metabolic research. This article explores the biological activities of DAB, focusing on its mechanisms of action, pharmacological properties, and implications in various biological contexts.
DAB primarily functions as an inhibitor of glycogen phosphorylase, which plays a crucial role in glycogenolysis—the breakdown of glycogen into glucose. The inhibition of this enzyme affects glucose availability and energy metabolism in cells. Studies have shown that DAB exhibits an IC50 value of approximately 400 nM in brain tissue homogenates, indicating its potency in inhibiting glycogen phosphorylase activity .
Inhibition Profile
- Glycogen Phosphorylase : DAB effectively inhibits this enzyme, preventing glycogen breakdown.
- Glycogen Synthase : While primarily targeting phosphorylase, DAB does not significantly affect glycogen synthase at concentrations used for studying glycogen metabolism .
Neuroprotective Effects
Research indicates that DAB can influence neuronal activity by modulating energy substrates during conditions of metabolic stress. For instance, in models of ischemic stroke, DAB administration has been shown to exacerbate microvascular constrictions and increase infarct volume due to impaired glycogen utilization . This suggests that while DAB may inhibit glycogen breakdown, its effects on brain metabolism can lead to adverse outcomes under stress conditions.
Impact on Astrocytic Function
Astrocytes play a pivotal role in maintaining brain homeostasis and energy supply. DAB has been used to investigate astrocytic glycogen metabolism. In vitro studies have demonstrated that the compound disrupts glycogen shunt activity in astrocytes, highlighting its utility as a tool for exploring the functional importance of glycogen in brain cells .
Case Studies
-
Glycogen Shunt Activity in Brain Tissue :
- Study Design : The effects of DAB were evaluated on intact astrocytes and brain tissue preparations.
- Findings : Concentrations ranging from 300 to 1000 µM were necessary to fully inhibit glycogen shunt activity. Pre-incubation was required for effective inhibition, suggesting limited membrane permeability .
-
Effects on Wakefulness :
- Experimental Setup : Bilateral cannulae were used to deliver DAB into the lateral hypothalamus while monitoring EEG/EMG.
- Results : A significant reduction (14.56%) in wakefulness was observed following DAB administration, indicating its role in modulating orexinergic activity through glycogen-derived lactate .
Data Table: Summary of Key Findings
Propiedades
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016912 | |
Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-92-2 | |
Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a glycogen phosphorylase isoenzyme BB (GPBB) inhibitor. [] By inhibiting GPBB, it disrupts glycogenolysis, a process crucial for cellular proliferation and potassium homeostasis. [] This inhibition has downstream effects on the Na,K-ATPase/ERK1/2 signaling pathway, ultimately leading to reduced expression of O(6)-methylguanine-DNA methyltransferase (MGMT), an enzyme implicated in temozolomide resistance in gliomas. []
Q2: What is known about the structural characterization of this compound?
A2: While the provided research does not explicitly state the molecular formula or weight, it highlights the use of vibrational circular dichroism (VCD) spectroscopy to characterize the molecule. [] The study focused on the mid-IR region (1600 – 1100 cm-1) and observed a characteristic intense negative band around 1144 cm-1. [] Density functional theory (DFT) calculations were employed to predict stable conformers and vibrational modes, providing further structural insights. []
Q3: Can you elaborate on the research regarding biomarkers and diagnostics related to this compound?
A4: One study identified elevated plasma levels of GPBB as a potential biomarker for temozolomide resistance in glioma patients. [] As this compound targets GPBB, further research could explore its potential use in combination with GPBB levels as a predictive biomarker for treatment response or for monitoring the effectiveness of GPBB-targeted therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.